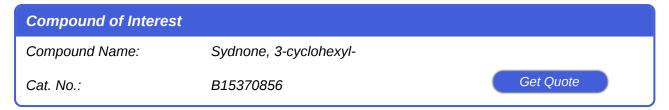


Spectroscopic Properties of 3-Cyclohexylsydnone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-cyclohexyl-sydnone, a mesoionic heterocyclic compound. Sydnones, in general, are a class of compounds with a unique electronic structure that has garnered interest for their potential applications in medicinal chemistry and as synthetic precursors.[1][2][3] This document summarizes the available spectroscopic data and outlines the general experimental protocols for their acquisition, serving as a valuable resource for researchers working with this and related compounds.

Core Spectroscopic Data

The spectroscopic data for 3-cyclohexyl-sydnone and related alkyl sydnones are summarized below. It is important to note that while specific data for the UV-Vis spectrum and mass spectral fragmentation of 3-cyclohexyl-sydnone are available, detailed IR and NMR spectral data for this specific derivative are not widely reported. Therefore, characteristic ranges for alkyl sydnones are provided.

Table 1: Ultraviolet-Visible (UV-Vis) Spectroscopy



Compound	λmax (nm)	Solvent	Reference
3-Cyclohexyl-sydnone	292	Not Specified	[1]
3-Methylsydnone	290	Not Specified	[1]
3-n-Butylsydnone	289.5	Not Specified	[1]

Table 2: Infrared (IR) Spectroscopy (Characteristic

Ranges for Alkyl Sydnones)

Functional Group	Wavenumber (cm⁻¹)	Description
C=O (Sydnone Ring)	1740 - 1770	Carbonyl stretch
C4-H (Sydnone Ring)	> 3000	C-H stretch

Table 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy (Characteristic Ranges for Alkyl

Sydnones)

Nucleus	Chemical Shift (ppm)	Assignment
13 C	160 - 170	C5 (Carbonyl Carbon)
¹H	Unusually high field	C4-H (Sydnone Ring Proton)

Table 4: Mass Spectrometry (MS)

Compound	Key Fragmentation	Ionization Method
3-Cyclohexyl-sydnone	M - (NO + CO)	Electron Impact (EI)

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of 3-cyclohexyl-sydnone are not readily available in the reviewed literature. However, this section provides established, general methodologies for the synthesis and characterization of alkyl sydnones.



Synthesis of 3-Alkyl-sydnones

The classical synthesis of sydnones involves the cyclodehydration of N-nitroso derivatives of α -amino acids.[1]

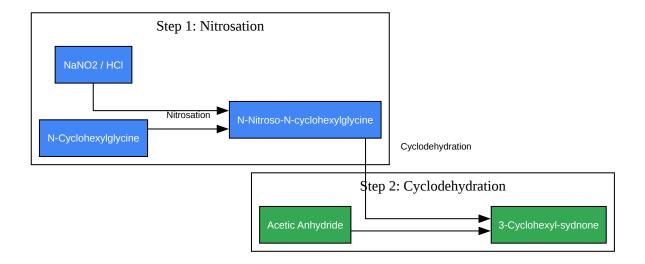
Step 1: Nitrosation of N-Cyclohexylglycine

- Dissolve N-cyclohexylglycine in an appropriate acidic medium (e.g., hydrochloric acid).
- · Cool the solution in an ice bath.
- Add a solution of sodium nitrite dropwise while maintaining the low temperature.
- Stir the reaction mixture for a specified time until the formation of the N-nitroso-Ncyclohexylglycine is complete.
- Isolate the product by filtration or extraction.

Step 2: Cyclodehydration to form 3-Cyclohexyl-sydnone

- Suspend the N-nitroso-N-cyclohexylglycine in a dehydrating agent, typically acetic anhydride.[1] Other reagents like thionyl chloride or trifluoroacetic anhydride can also be used.[1]
- Stir the mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography.
- Pour the reaction mixture into water to hydrolyze the excess acetic anhydride.
- Collect the precipitated 3-cyclohexyl-sydnone by filtration.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).





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General synthesis workflow for 3-alkyl-sydnones.

Spectroscopic Analysis

UV-Vis Spectroscopy

- Prepare a dilute solution of 3-cyclohexyl-sydnone in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
- Record the absorbance spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
- Identify the wavelength of maximum absorbance (λmax). Alkyl sydnones typically exhibit a λmax below 300 nm.[1]

Infrared (IR) Spectroscopy

Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).
 Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for solid samples.



- Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
- Identify the characteristic absorption bands, particularly the C=O stretching vibration of the sydnone ring (1740-1770 cm⁻¹) and the C4-H stretch (>3000 cm⁻¹).

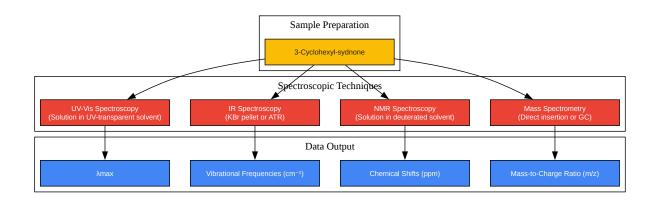
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Dissolve approximately 5-25 mg of 3-cyclohexyl-sydnone in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR analysis.[4]
- Filter the solution into a clean NMR tube to a height of about 4-5 cm.[5]
- Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
- Process the data and identify the chemical shifts, multiplicities, and coupling constants of the signals. Key signals to identify include the proton at the C4 position of the sydnone ring and the carbonyl carbon (C5).

Mass Spectrometry (MS)

- Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Acquire the mass spectrum using an appropriate ionization technique, such as Electron Impact (EI).
- Analyze the fragmentation pattern. For sydnones, a characteristic fragmentation is the loss
 of both a nitric oxide radical (NO) and a carbon monoxide molecule (CO).[6]





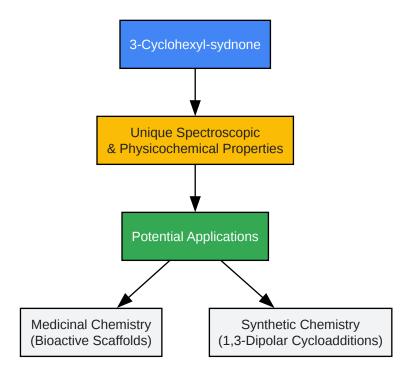
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General workflow for spectroscopic analysis.

Signaling Pathways and Logical Relationships

There is currently no information in the reviewed scientific literature to suggest that 3-cyclohexyl-sydnone is directly involved in specific signaling pathways. The primary interest in sydnones lies in their potential as scaffolds for the development of bioactive molecules and their utility in synthetic organic chemistry, particularly in 1,3-dipolar cycloaddition reactions.[7][8] [9]





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Logical relationship of 3-cyclohexyl-sydnone properties to applications.

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